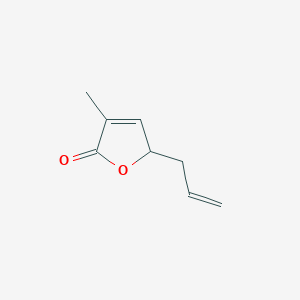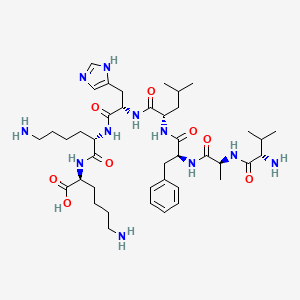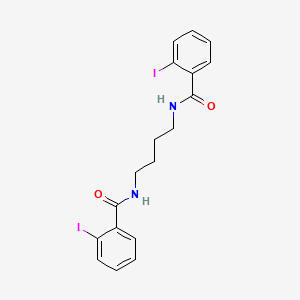![molecular formula C11H14N2O B12600120 Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]- CAS No. 651314-76-0](/img/structure/B12600120.png)
Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]- is a compound that features a piperidine ring substituted with a 2-propynyl group and an isoxazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]- typically involves the formation of the piperidine ring followed by the introduction of the isoxazole and propynyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford enantiomerically enriched piperidines in good yields .
Industrial Production Methods
Industrial production of piperidine derivatives often involves hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound can regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Aκt, which are essential for the establishment of cancers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring.
Pyridine: A heterocyclic aromatic compound with a nitrogen atom.
Piperazine: A heterocyclic compound with two nitrogen atoms in a six-membered ring.
Uniqueness
Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]- is unique due to the presence of both the isoxazole and propynyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other piperidine derivatives, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
651314-76-0 |
|---|---|
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
5-(3-piperidin-2-ylprop-1-ynyl)-1,2-oxazole |
InChI |
InChI=1S/C11H14N2O/c1-2-8-12-10(4-1)5-3-6-11-7-9-13-14-11/h7,9-10,12H,1-2,4-5,8H2 |
InChI-Schlüssel |
AOOFWYGGVKGNCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)CC#CC2=CC=NO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


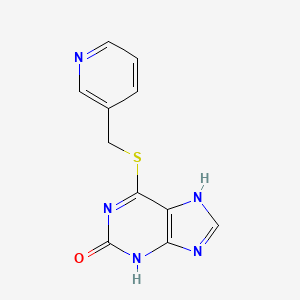

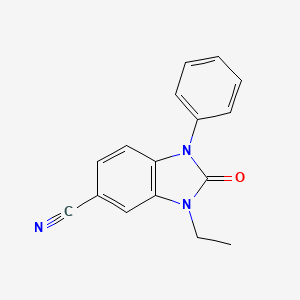
![{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}(triphenyl)stannane](/img/structure/B12600051.png)
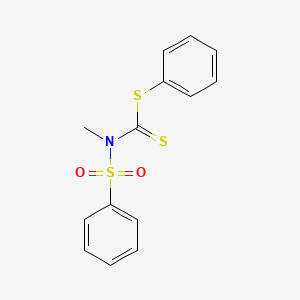
![Benzoic acid--4-[(2S)-oxolan-2-yl]butan-1-ol (1/1)](/img/structure/B12600058.png)
